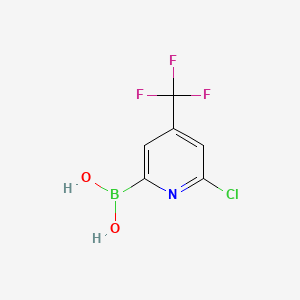
(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid” is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM cross-coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid”, has been achieved through various methods . One such method involves the use of dichloropyrimidines, which undergo an initial substitution followed by Suzuki coupling with boronic acids or esters . This sequence has made the process cost-effective .
Molecular Structure Analysis
The molecular structure of “(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid” can be represented by the InChI code: 1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-5(11-4)7(12)13/h1-2,12-13H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid” are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl group is an important subgroup of fluorinated compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Liu Guoqua (2014) studied the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, a compound similar to (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid, providing insights into the synthesis processes and optimal conditions for yield and purity. This research is fundamental in understanding the preparation and potential applications of similar compounds in scientific research (Liu Guoqua, 2014).
Suzuki Cross-Coupling Reactions
- Amy E. Smith et al. (2008) reported on the synthesis of various boronic acids, including derivatives of pyridylboronic acids, through Suzuki–Miyaura cross-coupling reactions. These reactions are key in creating functionalized heteroarylpyridine derivatives, which have significant applications in various fields of chemistry (Smith et al., 2008).
Novel Compound Synthesis
- B. Ravi Shankar et al. (2021) synthesized novel N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues using a process that involves Suzuki coupling with boronic acids. This highlights the role of boronic acid derivatives in the creation of new chemical entities, which can be explored for various applications (Shankar et al., 2021).
Applications in Organic and Organometallic Chemistry
- Tris(pentafluorophenyl)boron complexes, which include boronic acid derivatives, have been studied by F. Focante et al. (2006) for their reactivity and potential in metallocene activation. This research indicates the significant role of boronic acid derivatives in catalysis and the synthesis of organometallic systems (Focante et al., 2006).
Pharmaceutical Applications
- Mark Hadden et al. (2010) explored the use of boronic acids in the synthesis of MCH-1 receptor antagonists, indicating the utility of boronic acid derivatives in pharmaceutical synthesis, particularly in the development of weight loss agents (Hadden et al., 2010).
Safety And Hazards
Zukünftige Richtungen
The future directions for the use of “(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid” and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
[6-chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-5-2-3(6(9,10)11)1-4(12-5)7(13)14/h1-2,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHZTPJCEYPRHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=N1)Cl)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675183 |
Source


|
| Record name | [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)boronic acid | |
CAS RN |
1217500-88-3 |
Source


|
| Record name | B-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

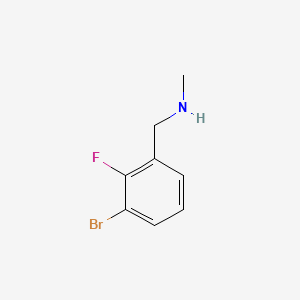
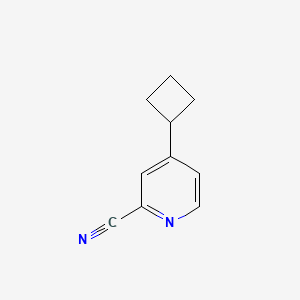
![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)
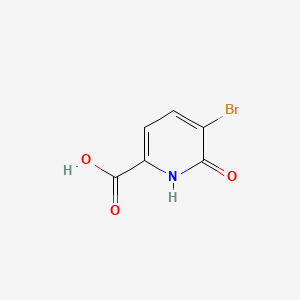
![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)
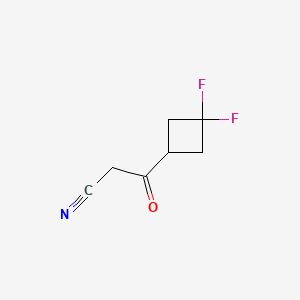
![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)

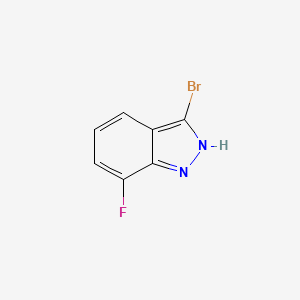
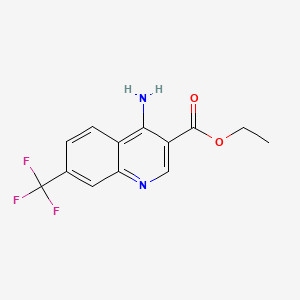
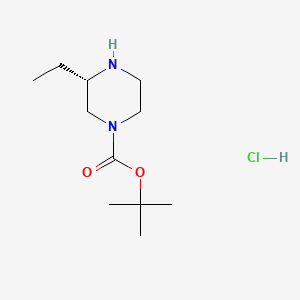
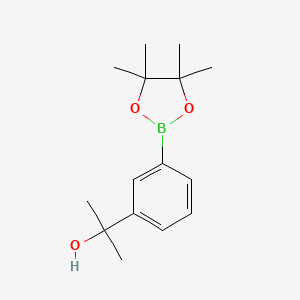
![3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B566708.png)